4-Acetamidocinnamic acid

Solid-state properties Purification Thermal stability

Sourcing a cinnamate that withstands high-temperature synthesis while enabling enantioselective catalysis? Generic 4-substituted analogs lack the acetamido coordination geometry and thermal stability (mp 269-271°C) needed for reproducible outcomes. - **Asymmetric Hydrogenation:** Rh/Ru-catalyzed conversion to N-acetylphenylalanine derivatives; 98% yield, 95% ee. - **Coordination Chemistry:** Forms 3D supramolecular networks with Zn(II)/Cd(II) - unattainable with 3,4-dimethoxy analogs. - **Thermal Robustness:** Remains solid during reactions that melt cinnamic acid (133°C) or 4-methoxycinnamic acid (173°C). Supplied as predominantly trans isomer to minimize stereochemical variability.

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
Cat. No. B8813372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetamidocinnamic acid
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)C=CC(=O)O
InChIInChI=1S/C11H11NO3/c1-8(13)12-10-5-2-9(3-6-10)4-7-11(14)15/h2-7H,1H3,(H,12,13)(H,14,15)
InChIKeyWGMFHSADKZJPGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetamidocinnamic Acid Technical Profile


4-Acetamidocinnamic acid (HACA, CAS 7152-04-7), a para-substituted cinnamic acid derivative bearing an acetamido moiety, is a crystalline solid with a molecular weight of 205.21 g/mol and a melting point range of 269–271 °C [1]. It is recognized as a versatile building block in synthetic organic chemistry and coordination chemistry, serving as a prochiral substrate for asymmetric hydrogenation and as a ligand for metal–organic framework construction [2][3].

1
Synthetic Role
Prochiral substrate for asymmetric hydrogenation workflows
2
Coordination Chemistry
Bridging ligand for MOF and supramolecular network synthesis
3
Thermal Profile
High-melting crystalline intermediate for elevated-temperature synthetic routes
4
Isomeric Specification
Defined trans-isomer for stereocontrolled synthesis applications

4-Acetamidocinnamic Acid: Why Generic Substitution Fails


While numerous cinnamic acid derivatives share the phenylpropenoic acid scaffold, 4-acetamidocinnamic acid presents a distinct combination of physicochemical and functional attributes that render generic substitution problematic. Its elevated melting point (269–271 °C) relative to cinnamic acid (133–135 °C) and common 4-substituted analogs [1] impacts solubility, purification, and formulation workflows. More critically, the para-acetamido substituent enables specific coordination geometries in metal–organic complexes [2] and provides a prochiral olefin moiety that undergoes asymmetric hydrogenation with high enantioselectivity, a feature absent in simpler cinnamic acids [3]. These properties are not additive; substituting with a generic 4-substituted cinnamic acid would fundamentally alter both synthetic utility and material performance.

4-Acetamidocinnamic Acid
Generic Cinnamic Acid / 4-Alkoxy Analogs
Thermal Processing Elevated melting point supports recrystallization from high-boiling solvents
Thermal Processing Lower melting point may alter purification and thermal processing workflows
Coordination Geometry Acetamido group provides H-bonding sites that enable 3D supramolecular networks
Coordination Geometry Alkoxy-substituted analogs may yield lower-dimensionality structures
Synthetic Utility Prochiral olefin moiety enables asymmetric hydrogenation to chiral amino acid derivatives
Synthetic Utility Lacks acetamido functionality required for catalyst coordination and stereocontrol

4-Acetamidocinnamic Acid: Evidence-Based Comparison


Melting Point Advantage Over Cinnamic Acid

4-Acetamidocinnamic acid exhibits a melting point range of 269–271 °C [1], substantially higher than that of the parent compound cinnamic acid (133–135 °C) [2]. This ~136 °C elevation reduces the risk of thermal degradation during handling and permits recrystallization from a wider range of solvents without melting. The high melting point also facilitates solid-phase storage and formulation processes.

Melting Point
Reported
269–271 °C vs 133–135 °C
Supports thermal processing review
~136 °C higher than parent cinnamic acid
Solid-state properties Purification Thermal stability

Elevated Melting Point vs. 4-Substituted Analogs

Compared to other para-substituted cinnamic acids, 4-acetamidocinnamic acid melts at 269–271 °C [1], while 4-hydroxycinnamic acid melts at 214–224 °C and 4-methoxycinnamic acid at 173–175 °C . The 55–98 °C higher melting point reduces the likelihood of clumping or fusion during ambient shipping and storage, a practical consideration for procurement and inventory management.

Thermal Ranking
Reported
269–271 °C vs 173–224 °C
Supports procurement stability review
55–98 °C higher than 4-alkoxy analogs
Comparative physical chemistry Procurement specification Thermal analysis

3D Supramolecular Network via Acetamido Group

α-Acetamidocinnamic acid (HACA) reacts with Zn(OAc)₂·2H₂O and 4-phenylpyridine to yield a coordination polymer [Zn₂(µ-O,O'-ACA)₂(ACA)₂(4-Phpy)₂]ₙ that exhibits a 3D supramolecular network [1]. In contrast, the structurally similar 3,4-dimethoxy-trans-cinnamic acid forms only binuclear or chain structures under analogous conditions [2]. The acetamido group of HACA provides additional hydrogen-bonding donor/acceptor sites that enable the formation of a higher-dimensionality network not accessible with simple alkoxy-substituted cinnamic acids.

Network Dimensionality
Head-to-head
3D supramolecular vs 1D chain / 0D binuclear
Supports MOF design-space review
Acetamido H-bonding enables higher network dimensionality
Coordination chemistry Crystal engineering Metal-organic frameworks

Asymmetric Hydrogenation for Amino Acid Precursors

Catalytic asymmetric hydrogenation of α-acetamidocinnamic acid using a rhodium-chiral phosphine catalyst proceeds with high efficiency, affording N-acetylphenylalanine in up to 98% yield with 95% enantiomeric excess (ee) [1][2]. In comparison, unsubstituted cinnamic acid does not undergo this transformation, as it lacks the requisite acetamido functionality for catalyst coordination and stereocontrol [3]. The presence of the para-acetamido group is essential for both substrate binding and enantioselective hydrogenation.

Asymmetric Hydrogenation
Class-level
98% yield · 95% ee
Supports chiral synthesis workflow review
Reported with Rh-chiral phosphine catalyst; class-level context
Asymmetric catalysis Chiral synthesis Pharmaceutical intermediates

Trans-Predominant Purity for Reproducible Synthesis

4-Acetamidocinnamic acid is commercially supplied as 'predominantly trans, 98%' purity , whereas many generic cinnamic acid derivatives are offered at 97–99% purity but without explicit isomeric specification . The defined trans geometry is critical for stereoselective transformations such as asymmetric hydrogenation and for achieving predictable crystal packing in coordination polymers.

Isomeric Purity
Data to verify
Predominantly trans, 98%
Supports stereocontrolled synthesis review
Source-specific specification; verify per lot
Quality specification Procurement standard Reproducibility

4-Acetamidocinnamic Acid Applications


Asymmetric Synthesis of Non-Proteinogenic Amino Acids

Leverage the prochiral α,β-unsaturated acetamido moiety of 4-acetamidocinnamic acid in rhodium- or ruthenium-catalyzed asymmetric hydrogenation to produce enantiomerically enriched N-acetylphenylalanine derivatives with yields up to 98% and enantiomeric excess up to 95% ee [1][2]. This application is not feasible with unsubstituted cinnamic acid or simple 4-alkoxy analogs, which lack the requisite acetamido group for catalyst coordination.

High-Dimensionality Coordination Polymers

Utilize 4-acetamidocinnamic acid as a bridging ligand in the synthesis of Zn(II) and Cd(II) coordination polymers. The acetamido group participates in hydrogen bonding and metal coordination, enabling the formation of trinuclear secondary building units and 3D supramolecular networks [3]. This structural complexity is unattainable with 3,4-dimethoxy-trans-cinnamic acid, which yields only binuclear or chain structures under identical conditions [4].

Thermally Robust Synthetic Intermediate

Employ 4-acetamidocinnamic acid as a crystalline intermediate in synthetic routes requiring elevated temperatures or recrystallization from high-boiling solvents. Its melting point of 269–271 °C [5] provides a thermal buffer that prevents premature melting or decomposition during reactions conducted at temperatures that would liquefy cinnamic acid (mp 133–135 °C) or 4-methoxycinnamic acid (mp 173–175 °C) [6].

Defined Trans-Isomer for Stereocontrolled Synthesis

Procure the 'predominantly trans' grade of 4-acetamidocinnamic acid for applications requiring predictable stereochemistry, such as the preparation of poly(amic acid) precursors for biopolyimides or the synthesis of stereodefined amidoester antimicrobial agents . The explicit trans specification minimizes isomeric variability that could compromise reaction reproducibility and product performance.

Application
Selection Property
Validation Focus
Chiral amino acid synthesis
Prochiral substrate suitability
Enantiomeric excess review
Coordination polymer engineering
Acetamido coordination capability
Network dimensionality review
High-temperature synthetic routes
Thermal stability profile
Melting point verification
Stereocontrolled synthesis
Trans-isomer content
Isomeric purity confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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